molecular formula C18H18F3NO3 B563917 N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine CAS No. 1076199-49-9

N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine

Cat. No.: B563917
CAS No.: 1076199-49-9
M. Wt: 353.341
InChI Key: DXTHXWRGUMQVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is a specialty product for proteomics research . It has a molecular formula of C18H18F3NO3 and a molecular weight of 353.34 .


Synthesis Analysis

The synthesis of related compounds has been reported. For instance, 4-Benzyloxy-3-methoxyphenylacetic acid, an aromatic phenyl acetic acid, has been synthesized by the benzylation of 4-hydroxy-3-methoxyphenylacetic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. It is known that it has a molecular weight of 353.34 .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

A significant application of N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine derivatives is found in the field of amyloid imaging for Alzheimer's disease. These compounds are utilized as radioligands in PET scans to measure amyloid deposition in vivo in the brain. A stable level of PET amyloid imaging ligand retention over two years in patients with mild cognitive impairment indicates its potential for early detection and evaluation of antiamyloid therapies (Nordberg, 2007).

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have also found applications in the field of organic electronics, particularly in OLEDs. The development of BODIPY-based materials, which include derivatives of this compound, highlights the versatility of this compound in the synthesis of 'metal-free' infrared emitters and its potential in organic optoelectronics (Squeo & Pasini, 2020).

Environmental Degradation Studies

The stability and degradation pathways of related compounds, such as nitisinone (NTBC), have been studied to understand their environmental impact and medical applications better. These studies are crucial for evaluating the risks and benefits of using such compounds in various applications, including their medical use for treating rare metabolic diseases (Barchańska et al., 2019).

Analytical Methods for Determining Antioxidant Activity

In the context of antioxidant research, the review on methods used for determining antioxidant activity showcases the importance of chemical and electrochemical analyses in evaluating the antioxidant capacity of complex samples. Although not directly related to this compound, this research area emphasizes the importance of advanced analytical techniques in chemical analysis, which could be applicable to studying derivatives of the compound (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action of N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is not specified in the search results. It is mentioned as a product for proteomics research , which suggests it may be used to study proteins, but the exact details are not provided.

Safety and Hazards

Specific safety and hazard information for N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is not provided in the search results. It is mentioned that this product is not intended for human or veterinary use and is for research use only .

Future Directions

The future directions of research involving N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine are not specified in the search results. It is a product for proteomics research , suggesting it may be used in future studies involving proteins.

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-24-16-11-13(9-10-22-17(23)18(19,20)21)7-8-15(16)25-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTHXWRGUMQVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCNC(=O)C(F)(F)F)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652687
Record name N-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-49-9
Record name N-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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